N-[3-(acetylamino)phenyl]-2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique molecular structure, which includes an acetylamino group, a chlorobenzyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of aniline to form N-acetylaniline.
Introduction of the Chlorobenzyl Group: The next step involves the reaction of N-acetylaniline with 2-chlorobenzyl chloride in the presence of a base to form the chlorobenzyl intermediate.
Cyclization to Form the Imidazolidinyl Ring: The final step involves the cyclization of the chlorobenzyl intermediate with glycine or a similar reagent to form the imidazolidinyl ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and acetylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and medicinal chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(ACETYLAMINO)PHENYL]-2-(4-BROMOPHENOXY)ACETAMIDE: Similar structure with a bromophenoxy group instead of a chlorobenzyl group.
N-[3-(ACETYLAMINO)PHENYL]-2-[(2-CHLOROBENZYL)THIO]ACETAMIDE: Contains a thioether linkage instead of an imidazolidinyl ring.
Uniqueness
N-[3-(ACETYLAMINO)PHENYL]-2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its imidazolidinyl ring and chlorobenzyl group differentiate it from other similar compounds, potentially leading to unique biological activities and uses in research and industry.
Properties
Molecular Formula |
C20H19ClN4O4 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-12(26)22-14-6-4-7-15(9-14)23-18(27)10-17-19(28)25(20(29)24-17)11-13-5-2-3-8-16(13)21/h2-9,17H,10-11H2,1H3,(H,22,26)(H,23,27)(H,24,29) |
InChI Key |
QTEPWLDJPHQLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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